molecular formula C16H12ClN3O3S B4351620 Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4351620
M. Wt: 361.8 g/mol
InChI Key: VKLLMZOTHJBWRY-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential therapeutic applications due to its unique structural features, which include a chlorophenyl group, a mercapto group, and a pyrido[2,3-d]pyrimidine scaffold .

Preparation Methods

The synthesis of Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting a suitable amine with a diketone or a diester in the presence of a catalyst.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrimidine intermediate.

    Addition of the mercapto group: The mercapto group can be introduced through a thiolation reaction using thiourea or a similar reagent.

    Esterification: The final step involves esterification to form the carboxylate ester

Chemical Reactions Analysis

Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.

    Pathways: It modulates signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and growth. .

Comparison with Similar Compounds

Methyl 7-(4-chlorophenyl)-2-mercapto-1-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate lies in its combination of a chlorophenyl group, a mercapto group, and a pyrido[2,3-d]pyrimidine scaffold, which imparts diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-20-13-12(14(21)19-16(20)24)10(15(22)23-2)7-11(18-13)8-3-5-9(17)6-4-8/h3-7H,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLLMZOTHJBWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-(4-chlorophenyl)-1-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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